molecular formula C8H6BrFO2 B2717114 4-Bromo-2-fluoro-3-methylbenzoic acid CAS No. 194804-90-5

4-Bromo-2-fluoro-3-methylbenzoic acid

Cat. No.: B2717114
CAS No.: 194804-90-5
M. Wt: 233.036
InChI Key: PIMDCUNZRUXGME-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be scalable and cost-effective for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-3-methylbenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the methyl group.

    3-Bromo-2-methylbenzoic acid: Similar but lacks the fluorine atom.

    2-Fluoro-3-methylbenzoic acid: Similar but lacks the bromine atom.

Uniqueness

4-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMDCUNZRUXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-90-5
Record name 4-bromo-2-fluoro-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 14 ml of 4.7% hydrobromic acid was suspended 0.55 g of 4-amino-2-fluoro-3-methylbenzoic acid, and 3.7 g of cupric bromide was added thereto. To the resulting suspension was added dropwise a solution of 0.38 g of sodium nitrite in 4 ml of water under ice-cooling over a period of 15 minutes, and the resulting mixture was stirred at the same temperature for 1 hour and then at room temperature for 24 hours. To the reaction mixture was added 20 ml of toluene and the organic layer was separated. The organic layer obtained was washed with 20 ml of 20% hydrobromic acid, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. n-Hexane was added to the resulting residue and the crystals were collected by filtration to obtain 0.68 g of colorless 4-bromo-2-fluoro-3-methylbenzoic acid.
Quantity
0.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
reactant
Reaction Step Five

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